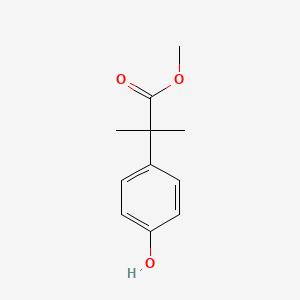![molecular formula C16H24N4O3 B3092620 tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate CAS No. 1233243-62-3](/img/structure/B3092620.png)
tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H24N4O3 It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
生化分析
Biochemical Properties
Tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis. Additionally, it can interact with signaling proteins, modulating pathways involved in cell growth and differentiation . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate on various cell types are profound. This compound can influence cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, it has been observed to downregulate oncogenes while upregulating tumor suppressor genes, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in ATP production and overall energy balance within the cell.
Molecular Mechanism
At the molecular level, tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site or allosteric sites, leading to conformational changes that reduce enzyme efficiency . Additionally, this compound can activate certain signaling pathways by binding to receptors or interacting with intracellular signaling molecules, thereby influencing downstream gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual degradation leading to a decrease in activity. In vitro studies have demonstrated that the compound maintains its efficacy for up to 72 hours, after which its activity diminishes .
Dosage Effects in Animal Models
The effects of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant physiological changes, including alterations in blood chemistry and organ function.
Metabolic Pathways
Tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is transported and distributed via specific transporters and binding proteins . It can cross cell membranes through passive diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate is critical for its activity. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct it to specific compartments, enhancing its efficacy in modulating cellular processes. For instance, its presence in the nucleus allows it to directly influence gene expression by interacting with transcription factors and other nuclear proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group and the hydroxycarbamimidoyl moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Introduction of the tert-butyl group: This is achieved through the reaction of the piperazine derivative with tert-butyl chloroformate under basic conditions.
Formation of the hydroxycarbamimidoyl moiety: This step involves the reaction of the piperazine derivative with hydroxylamine and a suitable carbamoylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl moiety, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: : It is used in the synthesis of various chemical products, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxycarbamimidoyl moiety can form hydrogen bonds with target proteins, affecting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
tert-butyl 4-{4-[(Z)-amino(hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate: Similar structure with an amino group instead of the hydroxycarbamimidoyl group.
tert-butyl 4-{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl}piperazine-1-carboxylate: Contains a boronic ester group instead of the hydroxycarbamimidoyl group.
tert-butyl piperazine-1-carboxylate: Lacks the phenyl and hydroxycarbamimidoyl groups, serving as a simpler piperazine derivative.
Uniqueness: The presence of the hydroxycarbamimidoyl moiety in tert-butyl 4-{4-[(Z)-N’-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate provides unique hydrogen bonding capabilities, which can enhance its interaction with biological targets. This makes it a valuable scaffold for drug design and development.
属性
CAS 编号 |
1233243-62-3 |
|---|---|
分子式 |
C16H24N4O3 |
分子量 |
320.39 g/mol |
IUPAC 名称 |
tert-butyl 4-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18-22/h4-7,22H,8-11H2,1-3H3,(H2,17,18) |
InChI 键 |
XNXLELZXYPNZRJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)/C(=N\O)/N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




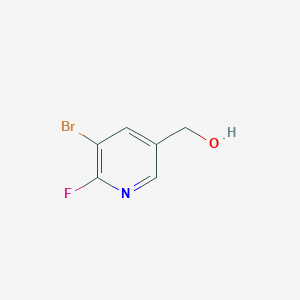

![tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3092576.png)
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
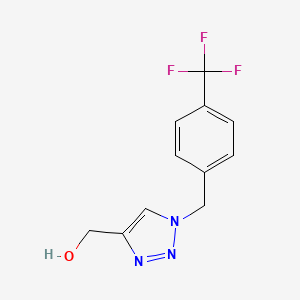
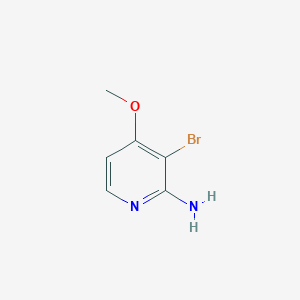
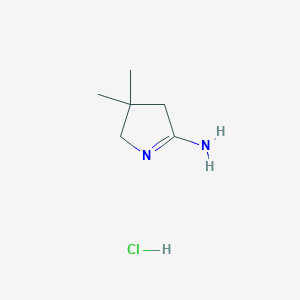
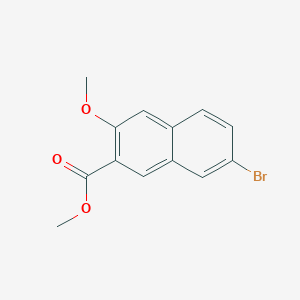


![N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3092627.png)
